molecular formula C17H12F4N4O2 B8499688 4-[4-cyano-3-(trifluoromethyl)-phenylcarbamoylamino]-N-methyl-2-fluorobenzamide

4-[4-cyano-3-(trifluoromethyl)-phenylcarbamoylamino]-N-methyl-2-fluorobenzamide

Cat. No. B8499688
M. Wt: 380.30 g/mol
InChI Key: VEZULCRYQHRKCB-UHFFFAOYSA-N
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Patent
US09085539B2

Procedure details

K2CO3 (109 mg, 0.79 mmol) and 1,3-dibromopropane (32 mkl, 0.32 mmol) were added to a solution of 4-[4-cyano-3-(trifluoromethyl)-phenylcarbamoylamino]-N-methyl-2-fluorobenzamide (100 mg, 0.26 mmol) 2 in DMF (2 ml). Mixture was stirred at 90° C. In 18 h another portion of K2CO3 (109 mg) and 1,3-dibromopropane (32 mkl) were added and stirring was continued at the same temperature. Addition was repeated by 2 more times. After the reaction was completed the mixture was evaporated in vacuo, the residue was dissolved in chloroform, washed with water, dried over Na2SO4, the solvent was evaporated. The product was isolated by colomn chromatography on SiO2 (eluent—AcOEt). LCMS (M+H)+ 421. 1H NMR (DMSO-d6, 400 MHz): 8.17 (br. m, 1H), 8.13 (d, J=8.4 Hz, 1H), 8.07 (d, J=2.0 Hz, 1H), 7.83 (dd, J1=8.4 Hz, J2=2.0 Hz, 1H), 7.62 (t, J=8.4 Hz, 1H), 7.38 (dd, J1=12.4 Hz, J2=2.0 Hz, 1H), 7.29 (dd, J1=8.4 Hz, J2=2.0 Hz, 1H), 3.90 (t, J=5.8 Hz, 2H), 3.81 (t, J=5.8 Hz, 2H), 2.77 (d, J=4.8 Hz, 3H), 2.21 (m, 2H).
Name
Quantity
109 mg
Type
reactant
Reaction Step One
Quantity
0.32 mmol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
109 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].Br[CH2:8][CH2:9][CH2:10]Br.[C:12]([C:14]1[CH:19]=[CH:18][C:17]([NH:20][C:21]([NH:23][C:24]2[CH:33]=[CH:32][C:27]([C:28]([NH:30][CH3:31])=[O:29])=[C:26]([F:34])[CH:25]=2)=[O:22])=[CH:16][C:15]=1[C:35]([F:38])([F:37])[F:36])#[N:13]>CN(C=O)C>[F:36][C:35]([F:37])([F:38])[C:15]1[CH:16]=[C:17]([N:20]2[CH2:10][CH2:9][CH2:8][N:23]([C:24]3[CH:33]=[CH:32][C:27]([C:28]([NH:30][CH3:31])=[O:29])=[C:26]([F:34])[CH:25]=3)[C:21]2=[O:22])[CH:18]=[CH:19][C:14]=1[C:12]#[N:13] |f:0.1.2|

Inputs

Step One
Name
Quantity
109 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0.32 mmol
Type
reactant
Smiles
BrCCCBr
Name
Quantity
100 mg
Type
reactant
Smiles
C(#N)C1=C(C=C(C=C1)NC(=O)NC1=CC(=C(C(=O)NC)C=C1)F)C(F)(F)F
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
109 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
Mixture was stirred at 90° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
ADDITION
Type
ADDITION
Details
Addition
CUSTOM
Type
CUSTOM
Details
was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in chloroform
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The product was isolated by colomn chromatography on SiO2 (eluent—AcOEt)

Outcomes

Product
Name
Type
Smiles
FC(C=1C=C(C=CC1C#N)N1C(N(CCC1)C1=CC(=C(C(=O)NC)C=C1)F)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.